molecular formula C18H20N2O3S B2983887 N-(2-phenoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034498-41-2

N-(2-phenoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2983887
CAS RN: 2034498-41-2
M. Wt: 344.43
InChI Key: WEKYSKMABYCEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as PTIO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

1. Thermolysis and Chemical Properties

  • Thermolysis of N-arylnicotinamide oximes, which are structurally related to N-(2-phenoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, has been studied. These oximes yield various compounds like benzimidazoles, nicotinonitriles, and phenols. This process involves a free radical mechanism, which suggests potential applications in synthesizing complex organic compounds (Gaber, Muathen, & Taib, 2012).

2. Allosteric Modulation of Hemoglobin

  • Research into allosteric modifiers of hemoglobin has found compounds structurally related to this compound to be effective in decreasing hemoglobin's oxygen affinity. This suggests its potential use in clinical or biological areas requiring reversal of oxygen depletion, such as in ischemia, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

properties

IUPAC Name

N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(20-9-10-22-15-4-2-1-3-5-15)14-6-8-19-17(12-14)23-16-7-11-24-13-16/h1-6,8,12,16H,7,9-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKYSKMABYCEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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